molecular formula C18H22BrN5O3S B14107227 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide

Cat. No.: B14107227
M. Wt: 468.4 g/mol
InChI Key: GZOYGNBGYQAFPG-DEDYPNTBSA-N
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Description

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is a complex organic compound that features a piperazine ring substituted with a bromophenyl sulfonyl group and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the following steps:

    Formation of the piperazine derivative: The piperazine ring is first substituted with a 4-bromophenyl sulfonyl group.

    Condensation reaction: The resulting compound is then reacted with an acetohydrazide derivative under specific conditions to form the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide has several applications in scientific research:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting neurological or inflammatory pathways.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as polymers or coatings.

    Biological Studies: The compound can be used as a probe in biological assays to study enzyme interactions or cellular pathways.

Mechanism of Action

The mechanism of action of 2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The bromophenyl sulfonyl group can interact with enzymes or receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide
  • 2-{4-[(4-bromophenyl)sulfonyl]-1-piperazinyl}-N’-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide

Uniqueness

2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H22BrN5O3S

Molecular Weight

468.4 g/mol

IUPAC Name

2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-[(E)-(1-methylpyrrol-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C18H22BrN5O3S/c1-22-8-2-3-16(22)13-20-21-18(25)14-23-9-11-24(12-10-23)28(26,27)17-6-4-15(19)5-7-17/h2-8,13H,9-12,14H2,1H3,(H,21,25)/b20-13+

InChI Key

GZOYGNBGYQAFPG-DEDYPNTBSA-N

Isomeric SMILES

CN1C=CC=C1/C=N/NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CN1C=CC=C1C=NNC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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